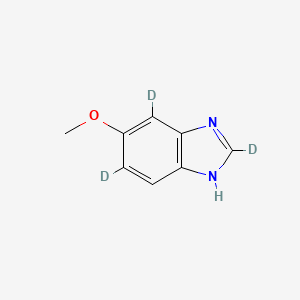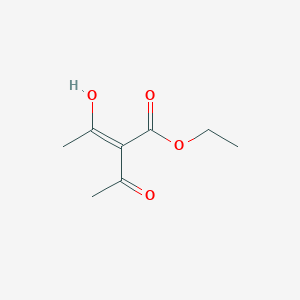![molecular formula C8H13NO5 B1149483 5-Oxa-2-aza-spiro[3.4]octane CAS No. 145309-24-6](/img/structure/B1149483.png)
5-Oxa-2-aza-spiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-2-aza-spiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique ring system, which imparts distinct chemical and physical properties. The presence of both oxygen and nitrogen in the ring structure makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Oxa-2-aza-spiro[3.4]octane finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including photochromic materials and leuco dyes
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-aza-spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. For instance, one method involves the reaction of a suitable amine with an epoxide under basic conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, minimal chromatographic purification steps are employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxa-2-aza-spiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Oxa-2-aza-spiro[3.4]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The presence of the spirocyclic structure allows for unique binding interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-5-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane
- 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Uniqueness
5-Oxa-2-aza-spiro[3.4]octane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxa-2-aza-spiro[3.4]octane involves the formation of a spirocyclic ring system containing an oxygen and nitrogen atom. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-hydroxyethylamine", "Sodium hydride", "1,3-propanediol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Deprotonation of 2-bromoethylamine hydrobromide with sodium hydride in DMF to form the corresponding nucleophile", "Step 2: Addition of 2-hydroxyethylamine to the nucleophile to form a secondary amine", "Step 3: Cyclization of the secondary amine with 1,3-propanediol in the presence of sulfuric acid to form a spirocyclic intermediate", "Step 4: Protection of the hydroxyl group in the spirocyclic intermediate with acetic anhydride to form an acetate ester", "Step 5: Deprotection of the amine and hydroxyl groups in the acetate ester with sodium bicarbonate in methanol to form the final product, 5-Oxa-2-aza-spiro[3.4]octane" ] } | |
CAS-Nummer |
145309-24-6 |
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-oxa-2-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DMERACGZTKROAB-UHFFFAOYSA-N |
SMILES |
C1CC2(CNC2)OC1 |
Kanonische SMILES |
C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

